3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Catalog No.
S1551424
CAS No.
28328-54-3
M.F
C13H12N2O5S
M. Wt
308.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

CAS Number

28328-54-3

Product Name

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

IUPAC Name

3-amino-4-phenoxy-5-sulfamoylbenzoic acid

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

InChI

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)

InChI Key

GVQZPZSQRCXSJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N

Synonyms

3-Amino-4-phenoxy-5-sulphamoylbenzoic acid; Desbutylbumetanide; PF 1578; Bumetanide impurity B

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N

Bumetanide related compound A (Desbutyl Bumetanide) is a metabolite of Bumetanide.

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (CAS 28328-54-3), commonly designated as desbutyl bumetanide or Bumetanide Related Compound A, is a highly functionalized benzoic acid derivative critical to both pharmaceutical manufacturing and analytical quality control. Structurally defined by its primary amino, phenoxy, and sulfamoyl substituents, it serves as the definitive immediate precursor for the synthesis of the loop diuretic bumetanide, as well as its primary compendial degradation standard [1]. Procurement decisions for this compound are strictly bifurcated by grade: bulk industrial sourcing allows API manufacturers to bypass hazardous upstream reduction steps, while highly purified, certified reference grades are procured by analytical laboratories to satisfy pharmacopeial requirements for HPLC method validation, system suitability, and stability testing .

Generic substitution of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid is practically impossible in both its primary use cases. In API manufacturing, attempting to substitute this advanced intermediate with the upstream 3-nitro analog forces facilities to reintroduce a hazardous, high-pressure catalytic hydrogenation step, significantly increasing processing time, equipment overhead, and safety risks [1]. In the realm of analytical quality control, substituting the exact desbutyl standard with the parent bumetanide API or a generic sulfonamide class standard completely fails to meet regulatory system suitability requirements. Pharmacopeial monographs strictly mandate the use of the exact desbutyl impurity standard to calculate specific relative response factors and demonstrate adequate chromatographic resolution, ensuring that drug degradation is accurately quantified .

Elimination of High-Pressure Hydrogenation in API Synthesis

In the synthesis of bumetanide, utilizing 3-amino-4-phenoxy-5-sulfamoylbenzoic acid as the starting material bypasses the catalytic reduction step required when using the upstream nitro precursor. Procurement of the amino intermediate allows for direct reductive amination with butyraldehyde, achieving rapid conversion to bumetanide without the need to manage high-pressure hydrogenations [1].

Evidence DimensionProcess step requirement and equipment overhead
Target Compound DataDirect alkylation to bumetanide (>90% yield, single step, standard reactor)
Comparator Or Baseline3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (requires prior high-pressure H2 autoclave step)
Quantified DifferenceEliminates 1 dedicated high-pressure reduction step and associated autoclave requirements
ConditionsReductive amination with butyraldehyde vs. two-step reduction-alkylation sequence

Procuring the amino intermediate directly reduces equipment overhead and mitigates the safety hazards associated with high-pressure hydrogen handling in bulk manufacturing facilities.

Essential Retention Time Calibration for USP/EP Compliance

As the primary desbutyl degradation product of bumetanide, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid exhibits a distinct HPLC retention profile compared to the parent API. Regulatory monographs mandate specific resolution limits between bumetanide and its related compounds to ensure accurate impurity quantification. Utilizing the exact desbutyl standard allows laboratories to establish the required relative response factors, a calibration impossible to perform using the parent bumetanide standard alone .

Evidence DimensionChromatographic system suitability and resolution
Target Compound DataProvides exact retention time and response factor for the desbutyl impurity
Comparator Or BaselineBumetanide API standard (parent drug)
Quantified DifferenceEnables calculation of specific resolution factors (e.g., NLT 20 resolution requirement between related compounds) mandated by pharmacopeial monographs
ConditionsReverse-phase HPLC impurity profiling under USP/EP monograph conditions

Procurement of the certified impurity standard is mandatory for pharmaceutical quality control laboratories to validate stability-indicating assays and meet ICH reporting thresholds.

Calibration Accuracy in Limit of Detection (LOD) Assays

For trace-level impurity reporting, utilizing a certified reference standard of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid prevents the calibration drift associated with crude in-house isolates. High-purity compendial standards ensure an exact mass balance, directly translating to accurate Limit of Detection (LOD) and Limit of Quantification (LOQ) determinations during stability testing, whereas crude mixtures introduce variance in UV response factors.

Evidence DimensionCalibration curve linearity and LOD precision
Target Compound DataCertified standard ensures reproducible UV response factors for exact mass balance
Comparator Or BaselineCrude or uncertified in-house synthesized impurity isolates
Quantified DifferenceEliminates quantitative variance and baseline noise caused by co-eluting synthesis byproducts
ConditionsQuantitative UV-HPLC analysis for trace degradation products

Reliable quantification of degradation products using certified standards prevents costly false out-of-specification (OOS) investigations during pharmaceutical stability programs.

Advanced Intermediate in Bumetanide API Manufacturing

Procured in bulk, this compound allows manufacturers to bypass the catalytic reduction of the nitro precursor. It is directly subjected to reductive amination with butyraldehyde to yield the final bumetanide API efficiently, streamlining the production workflow [1].

Compendial Quality Control and Impurity Profiling

Utilized as a certified reference material (Bumetanide Related Compound A) in reverse-phase HPLC assays to validate system suitability, establish retention times, and quantify desbutyl degradation in bumetanide drug substances.

Pharmaceutical Stability and Forced Degradation Studies

Employed to spike samples and generate calibration curves during long-term stability studies, ensuring that analytical methods can accurately detect the primary dealkylation degradation pathway of bumetanide over its shelf life .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.9

Other CAS

28328-54-3

Wikipedia

3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid

Dates

Last modified: 08-15-2023

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